4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core linked to a pyrazole and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate hydrazine and diketone precursors.
Synthesis of the oxadiazole ring: Through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling reactions: To attach the benzyl and benzamide groups to the heterocyclic core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or benzyl moieties.
Reduction: Reduction reactions could target the oxadiazole ring or the benzamide group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings or the heterocyclic cores.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts for various coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biological Probes: Used in the study of biological pathways and molecular interactions.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with a thiadiazole ring instead of an oxadiazole.
4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-triazol-2-yl)benzamide: Contains a triazole ring instead of an oxadiazole.
Uniqueness
The uniqueness of 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-benzyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-12-18(25-26(14)2)20-23-24-21(28-20)22-19(27)17-10-8-16(9-11-17)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFDWGJHQJEJHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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